molecular formula C9H18N2 B2797612 1-Methyl-1,8-diazaspiro[4.5]decane CAS No. 1158750-28-7

1-Methyl-1,8-diazaspiro[4.5]decane

Cat. No.: B2797612
CAS No.: 1158750-28-7
M. Wt: 154.257
InChI Key: MHDXQGAXZKINFD-UHFFFAOYSA-N
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Description

Contextualization as a Spirocyclic Diamine System

At its core, 1-Methyl-1,8-diazaspiro[4.5]decane is a diamine, meaning it contains two nitrogen atoms within its bicyclic structure. The "1,8-diaza" designation indicates that these nitrogen atoms are located at the 1 and 8 positions of the spiro[4.5]decane framework. The "1-Methyl" prefix specifies that a methyl group is attached to the nitrogen atom at the first position. This specific arrangement of atoms and rings gives the molecule distinct chemical properties and a three-dimensional architecture that is of interest in various fields of chemistry.

The parent compound, 1,8-diazaspiro[4.5]decane, provides the fundamental scaffold. The addition of a methyl group to one of the nitrogen atoms can significantly influence the compound's basicity, nucleophilicity, and steric hindrance, thereby affecting its reactivity and potential applications.

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from related spirocyclic diamines and its derivatives. The table below outlines some predicted and known properties of similar spirocyclic structures.

PropertyValue
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Predicted XLogP3 0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0

Note: The properties listed above are based on the parent compound 8-methyl-1,8-diazaspiro[4.5]decane and are for illustrative purposes.

Significance in Contemporary Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research is primarily understood through the study and application of its derivatives. The rigid, yet three-dimensional, structure of the diazaspiro[4.5]decane core makes it a valuable scaffold in medicinal chemistry and materials science.

Derivatives of this compound have been investigated for their biological activity. For instance, the insecticide Spiropidion contains a complex derivative of a 1,8-diazaspiro[4.5]decane core. regulations.gov Spiropidion functions by inhibiting acetyl-CoA carboxylase, a crucial enzyme in lipid metabolism in insects. regulations.gov This highlights the potential of the spirocyclic framework to serve as a basis for the development of new agrochemicals.

Furthermore, spirocyclic diamines are explored as ligands in coordination chemistry and as building blocks in the synthesis of complex organic molecules. The defined spatial arrangement of the nitrogen atoms can allow for the chelation of metal ions, making them potentially useful in catalysis.

Research into compounds like 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spirocyclic compound, demonstrates the utility of this structural motif in the synthesis of pharmacologically relevant molecules. mdpi.com These hydantoin (B18101) derivatives are of interest due to their potential therapeutic applications. mdpi.com

While direct research on this compound is limited, its structural features and the demonstrated applications of its derivatives suggest that it remains a compound of interest for further exploration in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-8-2-3-9(11)4-6-10-7-5-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDXQGAXZKINFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Conformational Elucidation of 1 Methyl 1,8 Diazaspiro 4.5 Decane and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated analytical methods is employed to elucidate the intricate structures of these spiro-compounds. These techniques, when used in concert, provide a comprehensive understanding of the molecule's identity, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including complex systems like 1-Methyl-1,8-diazaspiro[4.5]decane derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, such as 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, detailed NMR data has been reported. In a study using a 600 MHz spectrometer with DMSO-d₆ as the solvent, the following chemical shifts were observed.

Interactive Data Table: ¹H and ¹³C NMR Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione in DMSO-d₆

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃2.73 (s, 3H)23.1
H₆, H₁₀1.93 (td, 2H, J = 12.8, 4.3 Hz)30.1
H₇, H₉2.18 (qd, 2H, J = 13.1, 3.9 Hz)28.5
H₈2.57 (tt, 1H, J = 12.5, 3.5 Hz)41.5
C₅-61.6
H₄'7.19 (m, 1H)126.0
H₂', H₆'7.24 (m, 2H)126.6
H₃', H₅'7.30 (t, 2H, J = 7.6 Hz)128.3
C₁'-146.4
C₂=O-155.1
C₄=O-177.3
H₃ (NH)10.73 (s, 1H)-
H₆, H₇, H₉, H₁₀ (m)1.70-1.75 (m, 4H)-

s = singlet, t = triplet, td = triplet of doublets, qd = quartet of doublets, tt = triplet of triplets, m = multiplet

The ¹H NMR spectrum distinctly shows the singlet for the methyl group protons and a series of multiplets for the protons on the cyclohexane (B81311) ring, indicating a complex spin system. The downfield singlet at 10.73 ppm is characteristic of the N-H proton of the hydantoin (B18101) ring. The ¹³C NMR spectrum complements this by showing the corresponding carbon signals, including the two carbonyl carbons at 155.1 and 177.3 ppm.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and stereochemistry of complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. For 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, HSQC would confirm the assignments made in the 1D spectra by linking the proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments. In the case of the aforementioned derivative, HMBC correlations would establish the connectivity between the methyl group and the spirocyclic core, as well as the linkage of the phenyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. For the spirocyclic system, NOESY correlations can elucidate the relative orientation of the substituents on the rings. For instance, correlations between the methyl protons and specific protons on the cyclohexane ring would define the conformational preferences of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. For 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the calculated m/z for the [M - H]⁺ ion is 257.1285, with the experimentally obtained value being 257.1287, which is in excellent agreement.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectrum of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, characteristic absorption bands are observed that confirm the presence of key functional groups.

Interactive Data Table: FT-IR Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Wavenumber (cm⁻¹)VibrationFunctional Group
3143.9N-H stretchAmide
2923.6C-H stretchsp² C-H
2856.1C-H stretchsp³ C-H
1764.6C=O stretchAmide (Carbonyl)
1707.5C=O stretchAmide (Carbonyl)
1459.5, 1406.5C=C stretchAromatic ring
1376.8C-H bendMethyl group
1141.0C-N stretchC-N (methyl)
1118.9C-N stretchC-N (spiro)

The presence of strong carbonyl absorption bands and the N-H stretching vibration are particularly diagnostic for the hydantoin ring structure.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to assess the purity of synthesized compounds. By separating a sample into its individual components and then determining the mass of each component, LCMS can effectively identify and quantify impurities. This is crucial in synthetic chemistry to ensure that the characterized compound is of high purity. For instance, in the synthesis of various diazaspiro[4.5]decane derivatives, LCMS is employed to monitor the progress of reactions and to confirm the purity of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive insights into the precise atomic arrangement of these molecules in the crystalline state.

Derivatives of this compound have been shown to crystallize in various systems. For instance, 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione crystallizes in the monoclinic system. nih.gov Similarly, the related compound 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione also adopts a monoclinic crystal system. nih.govresearchgate.net Another derivative, rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, crystallizes in the triclinic system. nih.gov The synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide also resulted in a monoclinic crystal system. researchgate.net

Detailed crystallographic data for selected derivatives are presented below:

CompoundCrystal SystemSpace GroupReference
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dioneMonoclinicP2/c nih.govresearchgate.net
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dioneMonoclinicP2/c nih.govresearchgate.net
rac-Diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylateTriclinicP-1 nih.gov
2-Thia-1,8-diazaspiro[4.5]decane 2,2-dioxideMonoclinicNot specified researchgate.net

The unit cell dimensions define the size and shape of the repeating unit in the crystal lattice. For 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the unit cell parameters are a = 6.1835(5) Å, b = 17.5442(9) Å, c = 15.1865(11) Å, and β = 94.222(6)°. nih.gov The closely related 3-(4-chlorophenylsulfonyl) derivative has similar parameters: a = 6.1722(4) Å, b = 17.4561(12) Å, c = 15.1355(9) Å, and β = 94.460(5)°. nih.gov For rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, the triclinic unit cell has dimensions of a = 9.4140(17) Å, b = 10.7606(19) Å, c = 10.7874(19) Å, with angles α = 103.000(4)°, β = 97.413(4)°, and γ = 97.736(4)°. nih.gov

Intermolecular forces, particularly hydrogen bonds, play a significant role in stabilizing the crystal structures. In both the bromo- and chloro-substituted sulfonyl derivatives, molecules are linked into centrosymmetric dimers by intermolecular N—H···O hydrogen bonds. nih.govnih.gov Specifically, in the bromo derivative, the N2—H2···O4i interaction has a donor-acceptor distance of 2.871(2) Å. nih.gov The crystal structure of rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate also features intermolecular N—H···O hydrogen bonds, in addition to intramolecular O—H···N and N—H···O hydrogen bonds. nih.gov The interplay of these hydrogen bonds is crucial for the self-assembly of hydantoin derivatives into supramolecular structures like rosettes and liquid crystals. rsc.orgcsic.es

In the solid state, the cyclohexane ring of this compound derivatives consistently adopts a chair conformation. nih.govnih.govnih.govpsu.edu For instance, in 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the cyclohexane ring is in an ideal chair conformation with the methyl group occupying an equatorial position. nih.govresearchgate.net This is also observed in the 4-chlorophenylsulfonyl analogue. nih.gov The endocyclic torsion angles in these derivatives are within the expected range for a chair conformation. nih.govnih.gov In rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, the cyclohexane ring also assumes a chair conformation, with the phenyl ring in a pseudo-equatorial position. nih.gov The imidazolidine (B613845) ring in this compound adopts an envelope conformation. nih.gov The planarity of the hydantoin unit is a common feature in these structures. nih.govnih.gov

Polymorphism, the existence of a compound in multiple crystalline forms, can significantly impact its physical properties. googleapis.comgoogle.comgoogle.com While extensive studies on the polymorphism of this compound itself are not widely reported, the phenomenon is well-documented for related heterocyclic compounds. Different polymorphs arise from different arrangements or conformations of the molecules in the crystal lattice. google.com Solvates, which are crystalline forms containing solvent molecules within the lattice, are also a possibility. google.com The crystallographic analyses of the aforementioned derivatives of this compound did not indicate the presence of solvent molecules in the crystal lattice, suggesting they are not solvates. psu.edu

Solution-Phase Conformational Preferences and Dynamics

While solid-state analysis provides a static picture, the conformational behavior in solution is often more relevant to biological activity. In solution, molecules can exist as an equilibrium of different conformers. For cyclohexane derivatives, a ring flip between two chair conformations is a key dynamic process. libretexts.org When a substituent is present, one conformation (typically with the substituent in an equatorial position) is usually more stable. libretexts.org

For derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione, NMR studies can provide insights into these conformational preferences. psu.edu For example, in the case of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, theoretical calculations and NMR data (HMBC and NOESY) were used to determine the most stable conformation in solution. researchgate.netmdpi.com These studies indicated that the conformation where the phenyl group occupies an equatorial position is the most energetically favorable. researchgate.net The formation of intermolecular hydrogen bonds, which is prominent in the solid state, is less supported by ¹H NMR data in solution for some hydantoin derivatives. psu.edu The self-assembly of certain 1,3-diazaspiro[4.5]decane-2,4-dione derivatives in apolar solvents can lead to the formation of gels composed of nanoscale fibers. rsc.orgcsic.es

Chemical Reactivity and Transformation Studies of 1 Methyl 1,8 Diazaspiro 4.5 Decane

Fundamental Reaction Types

The presence of secondary and tertiary amine functionalities within the 1,8-diazaspiro[4.5]decane core makes it amenable to a variety of fundamental organic reactions, primarily involving the nucleophilicity of the nitrogen atoms.

The nitrogen atoms of the diazaspiro[4.5]decane scaffold can act as nucleophiles, participating in substitution reactions to form new carbon-nitrogen bonds. This reactivity is foundational for incorporating the spirocyclic moiety into larger molecules. For instance, derivatives of this scaffold readily undergo Nucleophilic Aromatic Substitution (SNAr) reactions. In one documented pathway, the spiro-diamine displaces a chloro substituent on an electron-deficient pyridine (B92270) ring to forge a new aryl-amine bond. nih.gov This type of reaction is crucial for the synthesis of complex heterocyclic systems where the spiro-diamine is attached to an aromatic core. nih.gov The arylation of the nitrogen atoms is a key transformation, enabling the synthesis of N-aryl diazaspirocyclic compounds. google.com.na

Alkylation and acylation are common methods for functionalizing the nitrogen centers of 1,8-diazaspiro[4.5]decane and its analogues. These reactions allow for the introduction of a wide range of substituents, modifying the compound's steric and electronic properties.

In related diazaspiro[4.5]decane-dione systems, the regioselectivity of these reactions is a key consideration. The N-3 nitrogen, positioned between two carbonyl groups, is more activated and thus more susceptible to alkylation than the N-1 nitrogen. mdpi.com Direct N-1 monosubstitution often requires prior protection of the more reactive N-3 position. mdpi.com

Acylation reactions are also frequently employed. A general procedure involves dissolving the spiro-amine in a solvent like dichloromethane (B109758) with a base such as triethylamine, followed by the addition of a carboxylic acid chloride at low temperatures. google.com This method facilitates the formation of amide bonds, a common linkage in medicinal chemistry. google.comresearchgate.net Furthermore, functionalization through reductive amination provides another route to elaborate the core structure. researchgate.net

Catalytic Transformations

The 1-methyl-1,8-diazaspiro[4.5]decane framework is a valuable participant and ligand in metal-catalyzed reactions, particularly those mediated by palladium. These transformations are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mit.edu Derivatives of this compound have been successfully employed as coupling partners in Suzuki-Miyaura reactions. nih.gov

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Pd(0) species. mdpi.com This is followed by a transmetalation step with an organometallic reagent (e.g., a boronic acid or ester in Suzuki coupling) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

A specific example involves the coupling of an 8-aryl-1-alkyldiazaspiro[4.5]decane derivative with a boronic ester. The reaction proceeds under heating in the presence of a palladium catalyst and a base to yield the desired biaryl product. nih.gov The choice of ligand supporting the palladium center is critical for catalyst efficiency and stability. mit.edu

Table 1: Example of a Palladium-Mediated Suzuki Cross-Coupling Reaction

Reactant 1 Reactant 2 Catalyst Base Product

This reaction demonstrates the utility of the diazaspirodecane moiety as a building block in complex molecule synthesis via Suzuki coupling. nih.gov

While palladium features prominently, other metals are also used in transformations involving the diazaspirodecane core. Reagents such as lithium aluminum hydride (LiAlH₄) are employed for the reduction of related lactam and dione (B5365651) derivatives to the corresponding diamines. google.com.naresearchgate.net Cyclization reactions to form the spiro-hydantoin ring system, a derivative of the diazaspirodecane structure, have been achieved using sodium hydride (NaH) in an appropriate solvent. mdpi.com Furthermore, organolithium reagents have been noted for their reactivity in additions to nitrile precursors during the synthesis of related spiro systems. researchgate.net

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

For palladium-mediated cross-coupling reactions, the catalytic cycle is well-established, consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The efficiency of this cycle is highly dependent on the nature of the ligands attached to the palladium center, which influence both the reactivity and stability of the catalytic species. mit.edu

In fundamental reactions like alkylation, the inherent electronic properties of the molecule dictate reactivity. For instance, in the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the higher reactivity of the N-3 position compared to the N-1 position is attributed to the electronic activation provided by the two adjacent carbonyl groups. mdpi.com Mechanistic studies also consider potential side reactions. For example, during reactions involving iminium ion intermediates, deprotonation can lead to the formation of an enamine, which represents an alternative reaction pathway. researchgate.net

Mechanistic Investigations using Spectroscopic and Computational Methods

Detailed mechanistic studies specifically on this compound are limited in publicly available literature. However, insights into its reactivity can be drawn from studies of closely related diazaspiro[4.5]decane systems. The reactivity of this compound is largely dictated by the two nitrogen atoms within the spirocyclic framework. The tertiary amine at position 1, bearing a methyl group, and the secondary amine at position 8 exhibit different nucleophilic and basic characteristics, which govern their behavior in chemical reactions.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in characterizing the products of reactions involving this compound and in elucidating reaction mechanisms by identifying key intermediates. For instance, in reactions involving alkylation or acylation, changes in the chemical shifts of the protons and carbons adjacent to the nitrogen atoms in ¹H and ¹³C NMR spectra would provide clear evidence of the reaction site.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become invaluable in predicting the reactivity and exploring the potential energy surfaces of reaction mechanisms. For a molecule like this compound, computational studies could be employed to:

Determine the most stable conformation: The cyclohexane (B81311) and pyrrolidine (B122466) rings can adopt various conformations, and identifying the lowest energy conformer is the first step in any reactivity study.

Calculate the proton affinities of the nitrogen atoms: This would provide a quantitative measure of their relative basicities and help predict the site of protonation.

Model the transition states of potential reactions: By calculating the activation energies for reactions at either nitrogen atom, one can predict the kinetic and thermodynamic products.

While specific computational studies on this compound are not extensively documented, research on similar scaffolds like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has utilized DFT to determine energy minima conformations. mdpi.comresearchgate.net Such studies provide a framework for how computational analysis can be applied to understand the stereochemistry and reactivity of this class of molecules.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of two distinct nitrogen atoms in this compound introduces the challenge and opportunity of regioselectivity in its chemical transformations. The secondary amine at the 8-position is generally more sterically accessible and is expected to be the primary site of reaction for many electrophiles. However, the electronic effects of the methyl group on the nitrogen at the 1-position can also influence its nucleophilicity.

Studies on the synthesis of N-protected methyl-substituted spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems have highlighted methods for achieving selective functionalization. acs.orgresearchgate.netacs.org These methods often involve the use of protecting groups to differentiate the two nitrogen atoms, allowing for controlled, stepwise reactions. For instance, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), allowing the other nitrogen to react selectively. Subsequent deprotection and further reaction at the newly freed nitrogen atom allow for the synthesis of specifically substituted products.

The synthesis of related diazaspiro[4.5]decan-1-ones has also been shown to proceed with regioselectivity, where the reduction of a succinimide (B58015) precursor occurs at the less substituted carbonyl group. researchgate.net While not directly involving this compound, this demonstrates that steric and electronic factors can be exploited to control the outcome of reactions in this spirocyclic system.

Stereoselectivity is another critical aspect of the chemistry of this compound, which is a chiral molecule. Reactions involving this compound can lead to the formation of diastereomers if new stereocenters are created. Research on the stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones from chiral starting materials has demonstrated that high stereoselectivity can be achieved. research-nexus.net This is often accomplished by using chiral auxiliaries or catalysts to control the facial selectivity of the attack of a reagent on the spirocyclic system. The classical resolution of methyl-substituted spirocyclic piperidine-pyrrolidines using tartaric acid derivatives is another method employed to isolate single enantiomers. acs.orgresearchgate.netacs.org

The following table summarizes the expected regioselective and stereoselective considerations in the reactions of this compound, based on principles from related systems.

Reaction TypeExpected RegioselectivityStereoselective Considerations
Alkylation Preferential reaction at the more nucleophilic and less sterically hindered N8-position.If the alkylating agent is chiral or a new stereocenter is formed, a mixture of diastereomers may be produced. Chiral catalysts could induce stereoselectivity.
Acylation Likely to occur at the N8-position due to its secondary amine character, which is generally more reactive towards acylating agents than the tertiary N1-amine.Similar to alkylation, the formation of new stereocenters would require control to achieve a single stereoisomer.
Reductive Amination The secondary amine at N8 can participate in reductive amination with aldehydes or ketones.The stereochemical outcome at the newly formed C-N bond would depend on the reducing agent and the steric environment of the spirocycle.

Advanced Computational Investigations of 1 Methyl 1,8 Diazaspiro 4.5 Decane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometry and electronic characteristics of molecules from first principles.

The conformational landscape of 1-Methyl-1,8-diazaspiro[4.5]decane is defined by the arrangement of its fused ring system and the orientation of the N-methyl group. The cyclohexane (B81311) ring can adopt several conformations, primarily the stable 'chair' form and the higher-energy 'boat' or 'twist-boat' forms. The five-membered diazolidine ring also possesses multiple puckered conformations.

DFT calculations are employed to identify the most stable conformers by optimizing the geometry of various initial structures to find their corresponding energy minima. mdpi.comresearchgate.net In a typical study, different stereoisomers are modeled, such as those with the methyl group in an axial or equatorial position relative to the diazolidine ring, and the various chair or boat conformations of the cyclohexane ring. mdpi.com The relative energies of these optimized structures determine their thermodynamic stability, with lower energies indicating more favorable conformations. researchgate.net

For instance, calculations on analogous spirocyclic systems have shown that the energy difference between conformers can be significant, dictating the predominant shape of the molecule under standard conditions. researchgate.net The chair conformation of the six-membered ring is generally found to be the most stable. iucr.orgnih.gov

Table 1: Representative DFT-Calculated Relative Energies for Conformers of this compound

This table presents hypothetical data to illustrate typical results from DFT conformational analysis. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

ConformerCyclohexane Ring ConformationN-Methyl OrientationRelative Energy (kJ/mol)
A ChairEquatorial0.00
B ChairAxial8.50
C Twist-BoatEquatorial24.10
D Twist-BoatAxial31.20

Beyond geometry, DFT calculations reveal the electronic structure of the molecule, which is crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.

Furthermore, the calculation of the electrostatic potential (ESP) mapped onto the electron density surface visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms are expected to be electron-rich (nucleophilic) centers, while the hydrogen atoms bonded to carbon are generally electron-poor. These insights are critical for predicting how the molecule will interact with other chemical species or biological targets.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

This table shows representative data for the most stable conformer. The values are for illustrative purposes.

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Molecular Dynamics Simulations for Conformational Ensemble Analysis

While DFT calculations identify static energy minima, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. wikipedia.org MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that illustrates how the molecule flexes, vibrates, and transitions between different conformations at a given temperature. ebsco.com

For this compound, an MD simulation would reveal the flexibility of the ring systems and the rotational freedom of the methyl group. It allows for the exploration of the entire conformational ensemble, including short-lived intermediate states that may be important for biological activity or chemical reactions. mdpi.com This technique is particularly useful for understanding how a molecule might adapt its shape upon approaching a binding site on a protein, providing a more realistic model of molecular interactions in a biological environment. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods can also predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. acs.orgimist.ma The process involves performing GIAO calculations on the low-energy conformers previously identified through DFT. mdpi.com

By averaging the calculated chemical shifts of the different conformers, weighted by their predicted populations, a theoretical NMR spectrum can be generated. Comparing these predicted ¹H and ¹³C chemical shifts with those obtained from experimental NMR spectroscopy is a powerful method for validating the computed structures. researchgate.net A strong correlation between the theoretical and experimental data provides high confidence in the assigned conformation of the molecule in solution. researchgate.net

Table 3: Representative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts

This table provides a hypothetical comparison to illustrate the application of GIAO calculations. The calculated shifts correspond to the lowest-energy conformer.

Carbon AtomExperimental δ (ppm)GIAO Calculated δ (ppm)
C255.154.8
C452.352.0
C5 (Spiro)65.866.2
C635.435.1
C725.024.7
C935.435.1
C1028.928.6
N-CH₃42.542.9

Structure-Property Relationship Modeling within the Spirocyclic Scaffold

Spirocyclic scaffolds are of significant interest in medicinal chemistry because their rigid, three-dimensional structures can precisely orient functional groups for optimal interaction with biological targets. rsc.orgnih.gov Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate specific structural features of a molecule with its properties, such as binding affinity, selectivity, or metabolic stability. researchgate.net

For the this compound scaffold, computational models can be built to understand how variations in the structure affect its function. For example, such models could predict how changing the substituent on the nitrogen atom or altering the stereochemistry of the spiro-center would impact a specific biological activity. These predictive models are essential for guiding the rational design of new analogs with improved therapeutic profiles, making the spirocyclic core a valuable template in drug discovery. researchgate.netthieme-connect.com

Derivatization and Analog Design of 1 Methyl 1,8 Diazaspiro 4.5 Decane

Strategies for Functionalization at Nitrogen and Carbon Centers

The presence of two nitrogen atoms and multiple carbon atoms in the 1-Methyl-1,8-diazaspiro[4.5]decane structure provides several sites for chemical modification. These modifications are crucial for exploring the structure-activity relationships (SAR) of compounds based on this scaffold.

The nitrogen atoms of the 1,8-diazaspiro[4.5]decane core are nucleophilic and can be selectively functionalized. In the case of this compound, one nitrogen is already substituted with a methyl group, leaving the secondary amine as a primary site for further derivatization.

Selective N-alkylation can be achieved using various alkylating agents in the presence of a base. For instance, reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of substituents at the N8 position. Similarly, N-acylation with acyl chlorides or anhydrides provides access to a variety of amide derivatives. The choice of reagents and reaction conditions can be tailored to achieve high selectivity for the desired N-functionalized product. An unusual rearrangement of a 1-acyl-1,9-diazaspiro[5.5]undecane to the corresponding 9-acyl-1,9-diazaspiro[5.5]undecane has been reported, which may have implications for similar systems like 1,8-diazaspiro[4.5]decanes. nih.govnih.gov

A general procedure for the synthesis of 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones involves the alkylation or aralkylation of a diketopiperazine derivative in the presence of potassium carbonate and a phase transfer catalyst. This highlights a common strategy for N-functionalization within this class of compounds.

Beyond N-functionalization, the carbon backbone of the 1,8-diazaspiro[4.5]decane scaffold can also be modified, although this often requires more complex synthetic strategies. The introduction of substituents on the carbocyclic ring can influence the conformational properties of the molecule and provide additional vectors for interaction with biological targets.

Methods for introducing substituents on the carbon framework may involve starting from a functionalized precursor prior to the formation of the spirocycle. For example, the synthesis of methyl-substituted spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems has been achieved through 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. google.com These approaches allow for the incorporation of substituents at specific positions on the pyrrolidine (B122466) or piperidine (B6355638) rings.

Functionalization Strategy Reagents and Conditions Resulting Derivatives
N-AlkylationAlkyl halides, base; Aldehydes/ketones, reducing agentN-Alkyl derivatives
N-AcylationAcyl chlorides, anhydrides, baseN-Acyl derivatives
Carbon SubstitutionFunctionalized precursors, multi-step synthesisCarbon-substituted analogues

Development of 1,8-Diazaspiro[4.5]decane Analogues and Derivatives

The development of analogues and derivatives of 1,8-diazaspiro[4.5]decane is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry. u-tokyo.ac.jp In the context of spirocyclic diamines like 1,8-diazaspiro[4.5]decane, bioisosteric replacements can be used to modulate properties such as lipophilicity, solubility, and metabolic stability. nih.gov For example, the piperazine (B1678402) moiety in some biologically active compounds has been replaced with spirocyclic diamines to improve properties. nih.govrsc.org

The 1,8-diazaspiro[4.5]decane scaffold itself can be considered a bioisostere of other cyclic diamines. A study on l-cystine (B1669687) crystallization inhibitors demonstrated that replacing N-methylpiperazine with 1,8-diazaspiro[4.5]decane resulted in a more potent compound. acs.orgnih.gov This highlights the potential of this scaffold to serve as a valuable building block in the design of new drugs. Spirocycles can also be used as bioisosteres for peripheral fragments to improve physicochemical properties. researchgate.net

The 1,8-diazaspiro[4.5]decane scaffold is well-suited for the construction of compound libraries for high-throughput screening. nih.gov The presence of two distinct nitrogen atoms allows for the introduction of diverse substituents in a combinatorial fashion, leading to a large number of structurally related compounds. nih.govmolport.com

The synthesis of such libraries often involves a "ready-to-use" building block approach, where a core scaffold with orthogonal protecting groups is prepared on a large scale. nih.govacs.org This allows for subsequent diversification through parallel synthesis techniques, such as amide bond formation or reductive amination. nih.govacs.org The resulting libraries can then be screened against various biological targets to identify new lead compounds. A number of analogues of 1,8-diazaspiro[4.5]decane are commercially available as building blocks for this purpose. molport.com

Analogue/Derivative Design Strategy Potential Advantage
Bioisosteric AnaloguesReplacement of other diamines with 1,8-diazaspiro[4.5]decaneImproved potency, selectivity, or pharmacokinetics acs.orgnih.gov
Compound LibrariesCombinatorial derivatization at nitrogen centersRapid exploration of chemical space and SAR nih.gov

Amine Protection and Deprotection Strategies for Synthetic Flexibility

The selective functionalization of the two nitrogen atoms in the 1,8-diazaspiro[4.5]decane scaffold often requires the use of protecting groups. google.com These groups temporarily block one of the amines, allowing for the selective modification of the other. The choice of protecting group is critical and depends on its stability to the reaction conditions used for derivatization and the ease of its subsequent removal.

Commonly used amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com The Boc group is typically stable to a variety of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com

The use of orthogonal protecting groups, which can be removed under different conditions, allows for the sequential functionalization of the two nitrogen atoms. For example, a 1,8-diazaspiro[4.5]decane scaffold could be protected with a Boc group at one nitrogen and a Cbz group at the other. The selective removal of one protecting group would allow for derivatization at that position, followed by the removal of the second protecting group and functionalization of the other nitrogen. This provides a high degree of synthetic flexibility in the preparation of complex derivatives. google.com

The synthesis of 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) involved the use of a Boc-protected 1,8-diazaspiro[4.5]decane, which was subsequently deprotected using hydrochloric acid. nih.gov This exemplifies the practical application of amine protection and deprotection strategies in the synthesis of complex molecules based on this scaffold.

Protecting Group Protection Reagent Deprotection Conditions
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Acid (e.g., TFA, HCl) masterorganicchemistry.com
Cbz (benzyloxycarbonyl)Benzyl chloroformate (CbzCl)Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com

Applications of 1 Methyl 1,8 Diazaspiro 4.5 Decane in Chemical Science and Drug Discovery Research

Role as Versatile Building Blocks in Organic Synthesis

The unique three-dimensional structure of the 1,8-diazaspiro[4.5]decane core makes it a valuable building block in organic synthesis. smolecule.comlookchem.comresearchgate.net Its differentiated nitrogen atoms allow for selective functionalization, enabling the creation of a diverse range of molecular architectures. researchgate.net

Precursors for Complex Molecular Architectures

The 1,8-diazaspiro[4.5]decane framework is a key precursor in the assembly of intricate molecular structures. researchgate.net For instance, it has been utilized in the synthesis of spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which are a privileged class of heterocyclic scaffolds with notable pharmacological interest. mdpi.com A straightforward, three-step synthesis has been developed to produce 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the utility of this scaffold in creating highly functionalized building blocks. mdpi.com These building blocks are suitable for further synthetic modifications, demonstrating their role as foundational elements for more complex molecules. mdpi.com

Enabling Synthesis of Polycyclic and Heterocyclic Systems

The diazaspiro[4.5]decane motif is instrumental in the construction of various polycyclic and heterocyclic systems. Research has demonstrated its incorporation into larger, more complex frameworks, such as in the development of inhibitors for poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The synthesis of these inhibitors often involves the coupling of the diazaspiro[4.5]decane core with other heterocyclic systems, like pyridines, to generate trisubstituted pyridine (B92270) series. acs.orgresearchgate.net This approach has led to the creation of potent and selective modulators of biological pathways. acs.orgresearchgate.net

Scaffold for Inhibitor Design and Development

The rigid and defined geometry of the 1,8-diazaspiro[4.5]decane scaffold provides an excellent platform for the design and development of enzyme inhibitors and modulators of biological pathways. nih.govnih.gov

Modulators of Specific Biological Pathways (e.g., WNT Signaling, CDK8 and CDK19 Kinase Modulation)

Derivatives of 1,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of WNT signaling, a crucial pathway in embryonic development and cancer. acs.org Specifically, the compound 8-(3-Chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (CCT251545) emerged from a cell-based pathway screen as a powerful and metabolically stable inhibitor. acs.org This compound and its analogues were found to target the protein kinases CDK8 and CDK19, which are key components of the Mediator complex involved in regulating transcription. researchgate.net The exploration of various spirocyclic scaffolds revealed that the 2,8-diazaspiro[4.5]decan-1-one moiety was particularly effective, with methylation of the amide group significantly reducing potency, indicating the importance of both hydrogen bond donor and acceptor motifs for activity. acs.org

Further research into this class of compounds led to the discovery of CCT251921, a potent and selective dual inhibitor of CDK8 and CDK19. researchgate.net This work underscores the value of the diazaspiro[4.5]decane scaffold in developing modulators for critical cancer-related signaling pathways. researchgate.netgoogle.comgoogle.com

Enzyme Specificity Investigations using Diazaspiro Cores

The diazaspiro core has been effectively used as a bioisosteric replacement for other cyclic diamines, such as piperazine (B1678402), in studies investigating enzyme specificity. nih.govnih.gov In the context of PARP inhibitors, replacing the piperazine moiety in the FDA-approved drug olaparib (B1684210) with diazaspiro cores allowed for a detailed examination of the impact on PARP-1 affinity and enzyme selectivity. nih.govnih.gov This substitution strategy led to the identification of compounds with high affinity for PARP-1 but with reduced DNA damaging properties, highlighting the potential for developing new therapeutics for inflammatory diseases. nih.govnih.gov The study demonstrated that the diazaspiro scaffold could be fine-tuned to modulate interactions with the target enzyme and differentiate between closely related enzyme isoforms. nih.gov

Crystallization Inhibition Studies (e.g., L-Cystine (B1669687) Crystallization)

In the field of nephrology, derivatives of 1,8-diazaspiro[4.5]decane have shown significant promise as inhibitors of L-cystine crystallization, the underlying cause of kidney stone formation in the genetic disorder cystinuria. nih.govacs.orgresearchgate.netacs.orgrutgers.edu A structure-activity relationship study identified 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) as a highly potent inhibitor. nih.govacs.org This compound, where the 1,8-diazaspiro[4.5]decane moiety serves as a bioisosteric replacement for N'-methylpiperazine, was found to be approximately 120 times more potent than L-cystine dimethyl ester (CDME) and twice as potent as a previously reported inhibitor in vitro. nih.govacs.orgresearchgate.net This novel candidate demonstrated significant efficacy in preventing stone formation in a mouse model of cystinuria, showcasing the therapeutic potential of this scaffold. nih.govacs.orgacs.orgrutgers.edu

Applications in Catalysis

There is currently a lack of specific research demonstrating the use of 1-Methyl-1,8-diazaspiro[4.5]decane as a catalyst. The synthesis of related diazaspiro[4.5]decane derivatives sometimes involves catalytic processes, such as hydrogenation, to construct the spirocyclic framework. For instance, patent literature describes the preparation of optically active diazaspiro[4.5]decane intermediates for tryptophan hydroxylase (TPH) inhibitors, which utilizes a hydrogenation catalyst. google.com However, this illustrates the use of a catalyst to produce a diazaspiro compound, rather than the diazaspiro compound itself acting as a catalyst.

The structural features of This compound , containing two nitrogen atoms with differing steric and electronic environments, could theoretically lend themselves to applications in catalysis, potentially as a bidentate ligand for metal-catalyzed reactions or as an organocatalyst. However, without specific studies, this remains speculative.

Contribution to Material Science Research

Similarly, the contribution of This compound to material science is not well-established in scientific literature. While related spiro-compounds have been investigated for their potential in creating new materials, such as polymers with unique structural properties, direct research on the integration of This compound into material frameworks is not apparent. For example, derivatives of triazaspiro[4.5]decanes have been explored as polymer stabilizers. google.com This suggests that the foundational spiro-structure has potential utility in material science, but specific data for the 1-methyl derivative is not available. The rigid, three-dimensional structure of the diazaspiro[4.5]decane core could, in principle, be exploited to develop novel polymers or crystalline materials with interesting physical and chemical properties.

Future Perspectives and Emerging Research Directions for 1 Methyl 1,8 Diazaspiro 4.5 Decane

Development of Novel and Efficient Synthetic Methodologies

The development of new and more efficient ways to synthesize 1-Methyl-1,8-diazaspiro[4.5]decane and its analogs is a cornerstone of future research. Current methods, while effective, can sometimes be multi-step and require purification, which can be time-consuming and costly. mdpi.comresearchgate.net Future efforts will likely focus on creating more streamlined, cost-effective, and sustainable synthetic routes.

One promising approach is the use of domino reactions, which can create complex molecular architectures in a single step from simple starting materials. evitachem.com Palladium-catalyzed reactions are also being explored to facilitate the coupling of different molecular fragments, offering a versatile tool for building the spirocyclic core. evitachem.com Additionally, researchers are investigating methods to create N-protected versions of the spirocycle, which would allow for more controlled and selective functionalization of the molecule. acs.org The goal is to develop synthetic pathways that are not only high-yielding but also environmentally friendly. mdpi.comresearchgate.net

Exploration of Undiscovered Reactivity Profiles and Selectivities

The this compound scaffold possesses a unique three-dimensional structure that can influence its reactivity in unexpected ways. Future research will delve deeper into understanding how this unique shape affects the molecule's chemical behavior, leading to the discovery of new reactions and selectivities.

The nitrogen atoms within the spirocycle can act as nucleophiles, participating in substitution reactions, while the presence of other functional groups, such as ketones, can open the door to a variety of other transformations, including oxidation and reduction. The steric and electronic effects of the methyl group also play a crucial role in determining the molecule's reactivity and physical properties.

For instance, in 1-methyl-1-azaspiro[4.5]decane-2,8-dione, the nitrogen atom can form hydrogen bonds with biological molecules, and the ketone groups can participate in redox reactions, influencing various biochemical pathways. Understanding these interactions is key to designing new derivatives with specific biological activities.

Advanced Structural and Dynamic Investigations of Ring Systems

A deeper understanding of the three-dimensional structure and conformational dynamics of the this compound ring system is crucial for designing new molecules with desired properties. Advanced analytical techniques will play a pivotal role in this exploration.

Computational methods, such as Density Functional Theory (DFT), are already being used to predict the most stable conformations of these molecules. researchgate.net These theoretical calculations, when combined with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a detailed picture of the molecule's structure and behavior in solution. researchgate.net

Future research will likely involve more sophisticated computational models and experimental techniques to study the dynamic nature of the spirocyclic rings. usask.canptel.ac.inaau.dk This knowledge will be invaluable for understanding how these molecules interact with biological targets and for designing new derivatives with improved efficacy and selectivity.

Expanding the Scope of Derivatization for New Chemical Applications

The this compound scaffold is a versatile building block that can be modified in numerous ways to create a wide range of new chemical entities with diverse applications. The two nitrogen atoms in the ring system provide convenient handles for introducing different functional groups, allowing for the fine-tuning of the molecule's properties. acs.org

Researchers are actively exploring the synthesis of new derivatives with potential applications in medicine and agriculture. For example, derivatives of 1-methyl-1-azaspiro[4.5]decane-2,8-dione have shown promise as myelostimulating and anticancer agents. The spirocyclic core is also being used as an intermediate in the synthesis of novel pesticides.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

As AI and ML technologies continue to advance, their role in the design and optimization of this compound derivatives will undoubtedly grow, leading to the discovery of new and improved chemical entities for a wide range of applications. rsc.orgmdpi.com

Q & A

Q. What are the common synthetic routes for 1-Methyl-1,8-diazaspiro[4.5]decane and its derivatives?

The synthesis typically involves cyclization reactions between precursors such as substituted amines and ketones. For example, 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride is synthesized via intramolecular cyclization under acidic or basic conditions. Key steps include optimizing reaction temperature, solvent polarity, and catalyst selection to enhance yield and purity. Structural confirmation is achieved through NMR, HRMS, and X-ray crystallography .

Q. What safety protocols are recommended for handling spirocyclic diazaspiro compounds in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols.
  • Spill Management: Use inert absorbents (e.g., vermiculite) for containment, and dispose of waste in designated chemical containers .
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do structural analogs of this compound differ in pharmacological activity?

Structural variations, such as nitrogen placement or substituent groups, significantly alter biological activity. For example:

CompoundCAS NumberKey Features
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one HCl77225-15-1Enhanced receptor binding due to oxa-substitution
tert-Butyl 1,8-diazaspiro[4.5]decane937729-06-1Bulkier substituents reduce metabolic stability but improve selectivity
Comparative studies using in vitro assays (e.g., enzyme inhibition) and molecular docking can elucidate these differences.

Q. What methodological frameworks are used to analyze contradictions in pharmacological data for spirocyclic compounds?

Contradictions in dose-response or receptor affinity data are resolved via:

  • Statistical Validation: One-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance between experimental groups .
  • Receptor Profiling: Use of radioligand binding assays (e.g., competitive displacement with 3^3H-labeled antagonists) to quantify binding affinities and identify off-target effects .
  • Dose-Response Modeling: Hill slope analysis to distinguish partial agonists from full agonists .

Q. How can researchers design experiments to study the interaction of this compound with biological targets?

  • Target Selection: Prioritize receptors or enzymes implicated in disease pathways (e.g., GPCRs, ion channels) using cheminformatics tools like SwissTargetPrediction.
  • Assay Design:
  • Functional Assays: Measure second-messenger production (e.g., cAMP, calcium flux) in cell lines expressing the target .
  • Structural Studies: Use cryo-EM or X-ray crystallography to resolve binding conformations .
    • Control Strategies: Include positive/negative controls (e.g., known agonists/antagonists) and validate results across multiple biological replicates .

Q. What strategies optimize the synthesis of novel this compound derivatives for enhanced bioactivity?

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
  • Stereochemical Control: Use chiral catalysts to synthesize enantiomerically pure forms and compare their activity .
  • Parallel Synthesis: Employ combinatorial chemistry to generate libraries of analogs for high-throughput screening .

Methodological Considerations

Q. How are spirocyclic compounds analyzed for purity and structural integrity in complex matrices?

  • Chromatography: Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and C18 columns.
  • Spectroscopy: 1^{1}H/13^{13}C NMR for functional group analysis; HRMS for molecular weight confirmation .
  • Thermal Analysis: Differential scanning calorimetry (DSC) to assess crystallinity and stability .

Q. What computational tools are employed to predict the physicochemical properties of this compound derivatives?

  • Software: Schrödinger’s QikProp for logP, solubility, and bioavailability predictions.
  • Docking Simulations: AutoDock Vina or Glide to model ligand-receptor interactions .
  • MD Simulations: GROMACS for assessing conformational dynamics in biological membranes .

Data Interpretation and Validation

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for spirocyclic compounds?

  • Pharmacokinetic Profiling: Measure plasma half-life, Cmax_{max}, and tissue distribution in animal models .
  • Metabolite Identification: Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects .
  • Species-Specific Factors: Compare receptor ortholog sequences to explain interspecies variability .

Q. What ethical and methodological standards apply when linking chemical data to therapeutic applications?

  • Regulatory Compliance: Follow OECD guidelines for in vivo toxicity testing (e.g., acute oral toxicity in rodents) .
  • Data Transparency: Publish raw datasets in repositories like PubChem or ChEMBL for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.